molecular formula C33H38N9NaO12S2 B1260346 Piperacillin-tazobactam

Piperacillin-tazobactam

货号: B1260346
分子量: 839.8 g/mol
InChI 键: TUPFOYXHAYOHIB-WZGOVNIISA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperacillin-tazobactam is a combined injectable antibacterial agent consisting of the semisynthetic, broad-spectrum antibiotic piperacillin sodium and the β-lactamase inhibitor tazobactam sodium. The primary research value of this combination lies in its utility as a model for studying time-dependent bactericidal activity and strategies to overcome bacterial resistance. Piperacillin exerts its bactericidal effect by inhibiting septum formation and bacterial cell wall synthesis. It preferentially binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, ultimately leading to cell lysis and death . Tazobactam has little intrinsic antimicrobial activity but is a potent inhibitor of many Class A β-lactamase enzymes . By irreversibly inhibiting these enzymes, tazobactam protects piperacillin from degradation, thereby restoring and broadening its activity against many resistant, β-lactamase-producing strains . This mechanism makes the combination a valuable tool for in-vitro investigations into antimicrobial resistance, particularly concerning Gram-negative pathogens like Pseudomonas aeruginosa and extended-spectrum beta-lactamase (ESBL)-producing organisms . Research applications include studying pharmacokinetic/pharmacodynamic (PK/PD) relationships, such as the critical time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) , and evaluating synergistic effects with other antibacterial agents . This product is supplied for laboratory research applications and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

属性

分子式

C33H38N9NaO12S2

分子量

839.8 g/mol

IUPAC 名称

sodium;(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14+,15-,20+;7-,8+,10+;/m01./s1

InChI 键

TUPFOYXHAYOHIB-WZGOVNIISA-M

手性 SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

规范 SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

产品来源

United States

准备方法

Process Steps

Step Description Conditions & Notes
1 Prepare buffer solution by adding citric acid and sodium bicarbonate to water in a blending tank Temperature: 5–10°C; pH adjusted to 6.3–6.6
2 Add piperacillin acid to the buffer solution Sodium bicarbonate solution (12–16%) added dropwise, pH controlled ≤7.0
3 Add tazobactam acid to the mixture Sodium bicarbonate solution added dropwise, pH controlled ≤7.0
4 Remove carbon dioxide by vacuum suction Vacuum pressure ~ -0.085 MPa; temperature maintained 5–10°C
5 Adjust final pH to 6.0–6.5, followed by aseptic filtration and freeze-drying Final feed concentration: 35–40% solids

Key Parameters

  • Citric acid to tazobactam mass ratio: 0.28–0.30:1
  • Sodium bicarbonate concentration during salt formation: 13–15%
  • pH control critical to inhibit decomposition of both piperacillin and tazobactam sodium salts
  • Reaction temperature strictly maintained between 5–10°C to enhance stability

Advantages

  • Citric acid buffering enhances acidity stability and inhibits degradation
  • Stepwise pH control during salt formation ensures product quality and stability
  • Vacuum degassing removes CO2, preventing bubble formation and improving powder quality

Alternative Preparation Using Sodium Hydroxide and Nitrogen Atmosphere (Patent CN103239454A)

Process Description

This method substitutes sodium bicarbonate with sodium hydroxide for neutralization, aiming to reduce bubble formation during reaction and improve reaction efficiency.

Step Description Conditions & Notes
1 Dissolve piperacillin acid monohydrate and tazobactam acid in water Under nitrogen atmosphere to prevent oxidation
2 Add sodium hydroxide solution (2–7 wt%) dropwise Addition rate: 50–200 mL/min; feed temperature ≤5°C; back-feed temperature 5–10°C
3 Reaction time controlled between 4–7 hours pH maintained between 5–7; reactant concentration 15–30 wt%
4 Filtration of reaction mixture Removal of impurities
5 Prefreezing and freeze-drying Shelf temperature cooled to -30°C, then slowly to -40°C; stabilization for 4–8 hours

Advantages

  • Nitrogen atmosphere minimizes oxidative degradation
  • Sodium hydroxide reduces bubble formation, improving product homogeneity
  • Controlled slow freezing combined with quick freezing optimizes crystal formation and reduces particulate impurities

Stability and Buffering Considerations in Preparation

Research indicates that buffering with citrate significantly improves the chemical stability of this compound solutions, which is critical during preparation and storage phases.

Parameter Effect
Use of 0.3% w/v citrate-buffered saline (pH 7) Maintains >95% active concentration after 13 days at 2–8°C plus 24 hours at 32°C
Use of 0.9% saline without buffering Lower stability, increased degradation

This supports the incorporation of citrate buffers during preparation to limit chemical degradation and enhance shelf-life of the final product.

Summary Table of Preparation Methods

Aspect Sodium Bicarbonate Method Sodium Hydroxide Method
Neutralizing agent Sodium bicarbonate (12–16%) Sodium hydroxide (2–7 wt%)
Buffering system Citric acid + sodium bicarbonate Nitrogen atmosphere, no citric acid
Temperature control 5–10°C during reaction ≤5°C feed, 5–10°C back-feed
pH control 6.0–7.0 during reaction 5–7 during reaction
Reaction time Not explicitly stated, controlled by pH 4–7 hours
Degassing Vacuum to remove CO2 Nitrogen atmosphere to prevent oxidation
Freeze-drying Aseptic filtration followed by lyophilization Prefreeze at -30 to -40°C, slow cooling, then freeze-drying
Advantages Improved acidity stability, inhibited decomposition Reduced bubble formation, improved crystal quality

Research Findings on Analytical Methods Supporting Preparation

A validated HPLC-UV assay method has been developed to measure piperacillin and tazobactam concentrations accurately in plasma, which is crucial for quality control during preparation and clinical monitoring. This method offers:

  • Linear detection ranges: 0.5–400 μg/mL for piperacillin, 1–100 μg/mL for tazobactam
  • Precision and accuracy within ±20%
  • Simple sample preparation and elution steps

Such analytical methods ensure the consistency and quality of the prepared this compound formulations.

常见问题

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) studies for piperacillin-tazobactam be designed to optimize dosing regimens in critically ill patients?

Answer: PK/PD studies should incorporate population pharmacokinetic modeling to account for interpatient variability in drug clearance and volume of distribution. Key steps include:

  • Collecting serial plasma and urine samples to measure drug concentrations.
  • Using nonlinear mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., renal function, albumin levels) influencing PK parameters .
  • Validating models through visual predictive checks and bootstrap analysis.
  • Applying Monte Carlo simulations to estimate target attainment rates (e.g., % time above MIC) for different dosing regimens .

Q. What methodological approaches are recommended for comparing this compound’s efficacy with carbapenems or third-generation cephalosporins in urinary tract infections (UTIs)?

Answer:

  • Conduct randomized controlled trials (RCTs) with double-blinding and allocation concealment to minimize bias.
  • Use microbiological confirmation of infections and standardized endpoints (e.g., clinical cure, microbiological eradication).
  • Adjust for confounders like baseline renal function and pathogen susceptibility profiles.
  • Include sensitivity analyses to assess robustness against unbalanced covariates in observational studies .

Q. How should researchers address variability in this compound stability and quantification during in vitro assays?

Answer:

  • Use high-performance liquid chromatography (HPLC) with mobile phases adjusted to pH 5.5 ± 0.02 for optimal separation of piperacillin and tazobactam.
  • Validate assays for precision, accuracy, and limits of detection (e.g., piperacillin: 0.16 μg/mL; tazobactam: 0.077 μg/mL) .
  • Store samples at controlled room temperature in sealed containers to prevent degradation .

What are the best practices for structuring a PICOT research question on this compound’s impact on mortality in sepsis?

Answer:

  • P: Critically ill adults with Gram-negative bloodstream infections.
  • I: Extended/continuous infusion of this compound.
  • C: Intermittent infusion.
  • O: 28-day mortality, SOFA score trends.
  • T: 48 hours to 7 days post-treatment.
  • Ensure feasibility by leveraging electronic health records for large-scale data collection .

Advanced Research Questions

Q. How can population pharmacokinetic models improve dosing personalization for this compound in ICU patients with augmented renal clearance?

Answer:

  • Develop two-compartment models to characterize nonlinear clearance patterns.
  • Incorporate covariates like creatinine clearance, fluid balance, and extracorporeal therapies (e.g., CRRT).
  • Validate models using external datasets to ensure generalizability.
  • Optimize dosing via Bayesian forecasting to maintain free drug concentrations > MIC for ≥50% of the dosing interval .

Q. What statistical methods resolve contradictions between RCTs and observational studies on extended vs. intermittent dosing efficacy?

Answer:

  • Perform meta-regression to explore heterogeneity sources (e.g., study design, patient acuity).
  • Use GRADE criteria to assess evidence quality, prioritizing RCTs with low risk of bias.
  • Conduct trial sequential analysis to determine if cumulative evidence meets futility or superiority thresholds .
  • Example: A 2015 meta-analysis found extended infusion improved clinical cure (OR 1.88) and reduced mortality (OR 0.67) despite conflicting observational data .

Q. How does covariate analysis enhance pharmacodynamic profiling of this compound in patients with hypoalbuminemia?

Answer:

  • Hypoalbuminemia increases unbound drug fractions, altering volume of distribution.
  • Use unbound drug concentrations in PK/PD models to avoid overestimating efficacy.
  • Adjust dosing intervals (e.g., every 4 hours instead of 6 hours) for pathogens with higher MICs (≤16 μg/mL) .

Q. What methodologies validate the use of Monte Carlo simulations for predicting this compound target attainment in empirical therapy?

Answer:

  • Compare simulated concentration-time profiles with raw clinical data at key pharmacodynamic endpoints (e.g., 3-hour concentrations in a 6-hour dosing interval).
  • Ensure simulations reflect population variability (e.g., 10,000-subject iterations).
  • Confirm accuracy via observed-predicted plots and bias/precision metrics .

Q. How can PK/PD target optimization reduce the emergence of resistance during this compound monotherapy?

Answer:

  • Target aggressive PK/PD thresholds (e.g., 100% fT>MIC) using prolonged infusions.
  • Combine with in vitro hollow-fiber infection models to simulate resistance emergence under suboptimal exposures.
  • Monitor resistance genes (e.g., β-lactamases) in serial isolates from treated patients .

Q. What are the implications of this compound’s sodium content on fluid balance and renal outcomes in critically ill patients?

Answer:

  • Quantify cumulative sodium load (e.g., 3.375 g dose contains ~7.7 mEq Na⁺).
  • Adjust fluid resuscitation protocols to avoid hypernatremia.
  • Use propensity score matching in retrospective studies to isolate renal toxicity risks (e.g., AKI incidence vs. cefepime) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperacillin-tazobactam
Reactant of Route 2
Reactant of Route 2
Piperacillin-tazobactam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。